Beta-Amyloid (1-13), a peptide fragment derived from the larger amyloid precursor protein, is a significant focus of research in neurobiology, particularly concerning its role in Alzheimer's disease. This compound is characterized by its aggregation properties and neurotoxic effects, which are believed to contribute to the pathogenesis of neurodegenerative disorders. The peptide is commonly studied in both mouse and rat models to understand its implications in cognitive decline and synaptic dysfunction.
Beta-Amyloid (1-13) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. This specific fragment corresponds to the first 13 amino acids of the beta-amyloid peptide, which is known for its propensity to aggregate into plaques within the brains of individuals with Alzheimer's disease. The study of this peptide in animal models helps researchers elucidate its biological effects and potential therapeutic targets.
Beta-Amyloid (1-13) falls under the classification of peptides, specifically as a neurotoxic peptide. It is categorized within the broader group of amyloid peptides due to its structural characteristics and biological activity. The classification is essential for understanding its interactions at the molecular level and its implications in neurological disorders.
The synthesis of Beta-Amyloid (1-13) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis involves assembling the peptide chain stepwise on a solid support, allowing for precise control over the sequence.
The choice of synthesis method depends on factors such as desired yield, purity, and specific applications. Solid-phase synthesis allows for high purity and yields but may require more sophisticated equipment. Recombinant methods can be more cost-effective for large-scale production but may necessitate additional purification steps.
Beta-Amyloid (1-13) consists of a sequence of amino acids that contributes to its unique structural properties. The primary structure includes the following amino acids:
The secondary structure often features beta-sheet formations, which are critical for its aggregation properties.
The molecular formula for Beta-Amyloid (1-13) can be represented as , with a molecular weight of approximately 1,439 Da. The peptide's conformation significantly influences its biological activity, particularly regarding aggregation into oligomers and fibrils.
Beta-Amyloid (1-13) undergoes several chemical reactions that are crucial for its function and toxicity:
The kinetics of these reactions can be studied using techniques such as fluorescence spectroscopy or circular dichroism spectroscopy to monitor changes in structure over time as aggregation progresses.
The mechanism by which Beta-Amyloid (1-13) exerts its effects involves several pathways:
Research indicates that oligomeric forms of Beta-Amyloid are particularly toxic, as they can impair long-term potentiation and lead to cognitive deficits in animal models.
Beta-Amyloid (1-13) appears as a white powder when synthesized. It is soluble in water and organic solvents such as dimethyl sulfoxide but may precipitate under certain conditions due to aggregation.
Key chemical properties include:
Relevant analyses include mass spectrometry for molecular weight determination and nuclear magnetic resonance spectroscopy for structural elucidation.
Beta-Amyloid (1-13) has several applications in scientific research:
The Aβ(1-13) peptide in mice and rats shares the core sequence Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg (DAEFGHDSGFEVR). This N-terminal domain houses several functionally critical motifs:
Table 1: Functional Domains in Murine/Rat Aβ(1-13)
Domain | Residues | Function | Aggregation Impact |
---|---|---|---|
Metal-binding | H6 | Copper/zinc coordination; ROS generation | Accelerates oligomerization |
Hydrophobic core | F4, F10 | Intermolecular stacking; nucleation initiation | Stabilizes β-sheet nuclei |
Charged N-terminus | D1, E3 | Solubility enhancement; membrane interaction modulation | Delays precipitation |
Proteolytic site | R5↓D6 | IDE cleavage target; regulates peptide half-life | Reduces amyloid load |
Experimental data reveal that murine Aβ(1-13) forms soluble oligomers but struggles to progress to Thioflavin-T-positive fibrils within 72 hours in vitro. This contrasts sharply with human Aβ(1-13), which forms β-sheet-rich aggregates within 24 hours. The Gly5-Phe10-Arg13 triad (replacing human Arg5-Tyr10-His13) disrupts inter-peptide hydrogen bonding and π-stacking, explaining delayed amyloidogenesis [5] [7] [9].
Mouse and rat Aβ(1-13) sequences are identical but diverge significantly from primates at three residues:
Position | Human Aβ | Mouse/Rat Aβ | Biochemical Consequence |
---|---|---|---|
5 | Arg (R) | Gly (G) | Loss of positive charge → reduced membrane binding affinity |
10 | Tyr (Y) | Phe (F) | Absence of phenolic -OH group → weaker H-bonding in amyloid nuclei |
13 | His (H) | Arg (R) | Altered metal coordination capacity; modified C-terminal cleavage susceptibility |
These substitutions confer distinct biophysical behaviors:
Notably, these variations necessitate caution when extrapolating rodent Aβ(1-13) data to human pathophysiology. The enhanced solubility of rodent sequences may underrepresent the in vivo amyloid burden observed in primates [5] [10].
Aβ(1-13) modulates AD pathogenesis through two non-mutually exclusive mechanisms: seeding activity and receptor-mediated toxicity.
Nucleation Seeding in Plaque Formation
Synaptic Dysregulation
Table 2: Pathogenic Roles of Aβ(1-13) in Rodent AD Models
Pathogenic Mechanism | Experimental Evidence | Impact on Disease Phenotype |
---|---|---|
Amyloid seeding | 2-fold increase in Aβ42 deposition in 5xFAD mice co-injected with Aβ(1-13) [2] | Accelerates plaque formation and spatial memory deficits |
PrPC-mGluR5 activation | LTP inhibition in wild-type mouse hippocampi; rescued by mGluR5 antagonists [10] | Impairs synaptic plasticity and memory encoding |
Glutamate transporter blockade | 30% reduction in astrocytic EAAT2 activity in rat cortical cultures [3] | Promotes excitotoxicity and dendritic spine loss |
cGAS-STING activation | Increased IFN-β in microglia exposed to Aβ(1-13) fibrils [4] | Drives neuroinflammation and neuronal DNA damage |
Implications for Amyloid Cascade Hypothesis
While Aβ(1-13) alone does not recapitulate full AD pathology, it potently sensitizes neuronal circuits to amyloid toxicity:
Critically, Aβ(1-13)-driven pathology remains dependent on full-length Aβ/tau co-pathology, supporting the amyloid cascade framework while highlighting the cooperative nature of amyloid fragments in neurodegeneration [6] [10].
Concluding Perspectives
The Aβ(1-13) fragment in mice and rats provides a genetically and biochemically tractable model for probing early amyloid-mediated pathogenesis. Its species-specific variations necessitate careful interpretation but offer unique mechanistic insights into sequence determinants of aggregation and toxicity. Future studies should leverage CRISPR-engineered rodent strains with "humanized" Aβ sequences to better recapitulate human AD progression, particularly for evaluating Aβ(1-13)-targeted diagnostics and therapeutics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7